
Pyridin-4-yl(1H-pyrrol-2-yl)methanol
Descripción general
Descripción
Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is a unique chemical that has been used in various research studies .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C10H10N2O . Detailed structural analysis would require more specific information such as NMR data or crystallographic studies, which are not available in the current resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 174.2 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current resources .Aplicaciones Científicas De Investigación
Pyridin-4-yl(1H-pyrrol-2-yl)methanol has been studied for its potential applications in scientific research. It has been used as a building block for the synthesis of other compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. These compounds are of interest in medicinal and materials chemistry. This compound has also been studied for its potential applications in the fields of organic synthesis and catalysis.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various targets, such as the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit the phosphorylation of akt and s6 proteins, thereby regulating the pi3k/akt/mtor signaling pathway .
Biochemical Pathways
Related compounds have been found to affect the pi3k/akt/mtor signaling pathway , which is involved in various cellular functions including cell growth, cell cycle progression, and cell survival.
Result of Action
Related compounds have been found to exhibit antiproliferative activities against certain cell lines , indicating potential anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pyridin-4-yl(1H-pyrrol-2-yl)methanol in lab experiments include its low cost, easy availability, and its ability to be synthesized in a variety of ways. Its low cost makes it an attractive option for researchers on a budget. Its easy availability makes it easy to obtain for experiments. Its ability to be synthesized in a variety of ways makes it a versatile compound for researchers to work with.
The limitations of using this compound in lab experiments include its low solubility in water, its low stability, and its potential toxicity. Its low solubility in water makes it difficult to work with in aqueous solutions. Its low stability makes it difficult to store for extended periods of time. Its potential toxicity makes it important to use caution when working with this compound in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on Pyridin-4-yl(1H-pyrrol-2-yl)methanol. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of the compound and its potential applications in medicine and materials science. Another potential direction is to explore new synthesis methods for this compound, such as using enzymes or other catalysts. This could lead to more efficient and cost-effective ways to synthesize the compound. Additionally, further research could be done on the potential toxicity of this compound and ways to reduce or eliminate it. Finally, further research could be done on the potential applications of this compound in organic synthesis and catalysis.
Propiedades
IUPAC Name |
pyridin-4-yl(1H-pyrrol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10(9-2-1-5-12-9)8-3-6-11-7-4-8/h1-7,10,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAUFSZVCZIUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




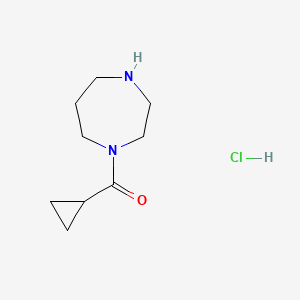
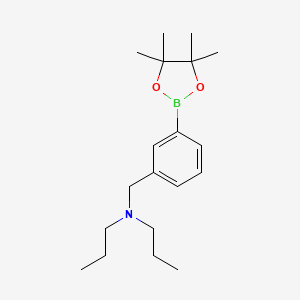
![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)
![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)
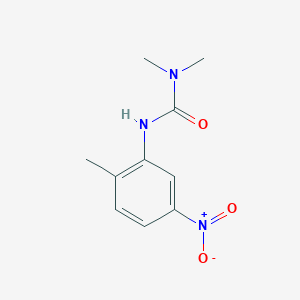
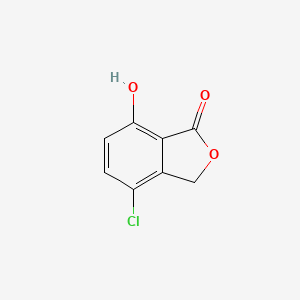
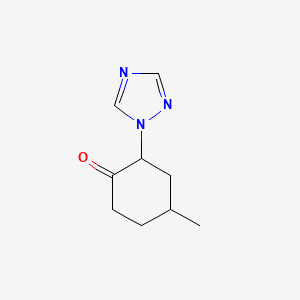

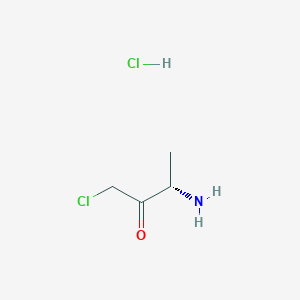
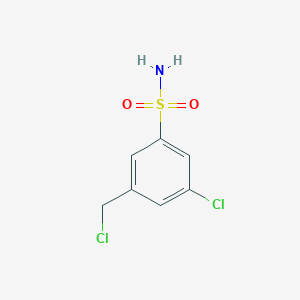

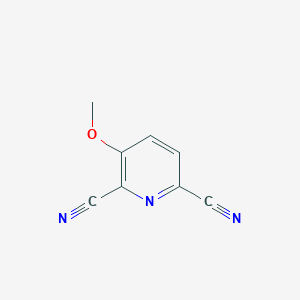
![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)